methyl 2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyridine moiety, and it contains a trifluoromethyl group, which is known for enhancing the biological activity of compounds
Preparation Methods
The synthesis of METHYL 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves multiple steps. One common synthetic route starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This intermediate is then subjected to further reactions to introduce the trifluoromethyl group and complete the pyrrole ring formation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
METHYL 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer treatments.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
METHYL 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Indole derivatives: Indole compounds share structural similarities and are known for their diverse biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal applications. The uniqueness of METHYL 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12F3N3O3 |
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Molecular Weight |
315.25 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12F3N3O3/c1-7-9(10(20)22-2)12(11(21)18-7,13(14,15)16)19-8-5-3-4-6-17-8/h3-6H,1-2H3,(H,17,19)(H,18,21) |
InChI Key |
PRUTUKJEANDINO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC2=CC=CC=N2)C(=O)OC |
Origin of Product |
United States |
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